

Spectroscopic and Spectrometric Characterization of 4-(Methylthio)benzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(Methylthio)benzenesulfonyl chloride


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral and spectrometric data for **4-(methylthio)benzenesulfonyl chloride** (CAS No: 1129-25-5). Due to the current unavailability of published experimental spectra for this specific compound, this document focuses on predicted data derived from analogous compounds and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Compound Profile

Property	Value
Chemical Name	4-(Methylthio)benzenesulfonyl chloride
CAS Number	1129-25-5
Molecular Formula	C ₇ H ₇ ClO ₂ S ₂ [1][2][3]
Molecular Weight	222.71 g/mol [1][2][3]
Chemical Structure	 alt text

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4-(methylthio)benzenesulfonyl chloride**. These predictions are based on the analysis of structurally similar compounds, including benzenesulfonyl chloride, p-toluenesulfonyl chloride, and other substituted benzenesulfonyl chlorides.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	2H	Aromatic H (ortho to -SO ₂ Cl)
~ 7.3 - 7.5	Doublet	2H	Aromatic H (ortho to -SCH ₃)
~ 2.5	Singlet	3H	-SCH ₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 145 - 148	C-SO ₂ Cl
~ 142 - 145	C-SCH ₃
~ 128 - 130	Aromatic CH (ortho to -SO ₂ Cl)
~ 125 - 127	Aromatic CH (ortho to -SCH ₃)
~ 15 - 18	-SCH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1370 - 1380	Strong	Asymmetric SO ₂ stretch
~ 1170 - 1190	Strong	Symmetric SO ₂ stretch
~ 3050 - 3100	Medium	Aromatic C-H stretch
~ 2920 - 2930	Weak	Aliphatic C-H stretch (-SCH ₃)
~ 550 - 600	Strong	S-Cl stretch

Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **4-(methylthio)benzenesulfonyl chloride** is expected to show a molecular ion peak (M⁺) at m/z 222, with an M+2 peak at m/z 224 of approximately one-third the intensity, characteristic of the ³⁷Cl isotope. Key fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl chloride group.

m/z	Proposed Fragment Ion
222	[M] ⁺ (Molecular ion)
187	[M - Cl] ⁺
155	[M - SO ₂ Cl] ⁺
123	[C ₇ H ₇ S] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of **4-(methylthio)benzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **4-(Methylthio)benzenesulfonyl chloride** (5-10 mg)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Accurately weigh 5-10 mg of **4-(methylthio)benzenesulfonyl chloride** and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Add a small drop of TMS to the solution to serve as an internal reference ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra using a 400 MHz (or higher) NMR spectrometer.
- Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-(Methylthio)benzenesulfonyl chloride** (1-2 mg)

- Potassium bromide (KBr), IR grade

- Mortar and pestle

- Pellet press

Procedure:

- Grind 1-2 mg of **4-(methylthio)benzenesulfonyl chloride** with approximately 100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

- Transfer the mixture to a pellet-pressing die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Record the IR spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **4-(Methylthio)benzenesulfonyl chloride**

- A suitable volatile solvent (e.g., methanol or acetonitrile)

- Mass spectrometer (e.g., with Electron Ionization - EI source)

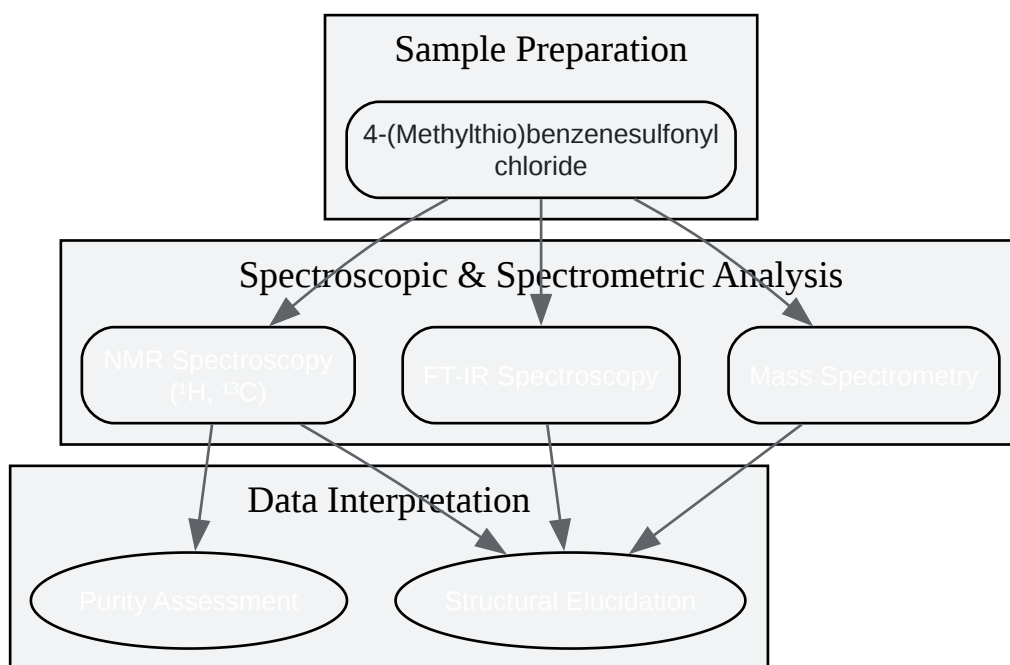
Procedure:

- Prepare a dilute solution of **4-(methylthio)benzenesulfonyl chloride** in a suitable volatile solvent.

- Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for a solid sample.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
- Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

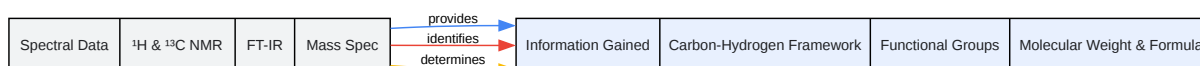
Visualizations

The following diagrams illustrate key conceptual workflows in the spectral analysis of a chemical compound.



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Caption: Experimental workflow for the characterization of **4-(methylthio)benzenesulfonyl chloride**.



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Caption: Relationship between spectral data types and the information they provide for structural analysis.

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References

- 1. chemscene.com [chemscene.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4-(Methylthio)benzenesulfonyl chloride [oakwoodchemical.com]
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